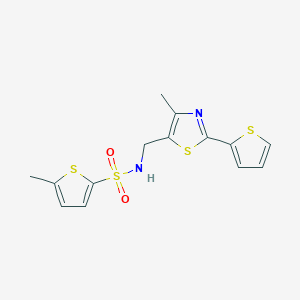
5-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H14N2O2S4 and its molecular weight is 370.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that thiophene-based analogs and thiazole derivatives, which are part of this compound’s structure, have been studied for their potential biological activity . They have been found to interact with a variety of targets, leading to diverse biological effects such as anti-inflammatory, antimicrobial, and antihypertensive properties .
Mode of Action
For instance, some thiophene-based drugs like suprofen act as nonsteroidal anti-inflammatory drugs, while others like articaine act as voltage-gated sodium channel blockers .
Biochemical Pathways
It’s known that thiophene and thiazole derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential anti-inflammatory, antimicrobial, and antihypertensive effects .
生物活性
5-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiophene core with a thiazole moiety, which is known for its diverse biological activities. Its molecular formula is C14H12N4O2S3, and it has a molecular weight of approximately 316.4 g/mol. The presence of heteroatoms such as nitrogen and sulfur contributes to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing thiazole and thiophene rings have shown significant activity against various pathogens, including multidrug-resistant strains.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 - 0.25 | Antimicrobial |
| Control (Ciprofloxacin) | 2.0 | Antimicrobial |
In a study evaluating various derivatives, compound 7b exhibited remarkable efficacy against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL, outperforming standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Thiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that thiazole-containing compounds could induce apoptosis in breast cancer cells by activating specific signaling pathways.
The proposed mechanisms of action for the biological activities of this class of compounds include:
- DNA Gyrase Inhibition : Compounds similar to this compound have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), contributing to their antimicrobial properties .
- Biofilm Formation Inhibition : These compounds also exhibit the ability to disrupt biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance .
Case Studies
- Antimicrobial Evaluation : A series of thiazole/thiophene derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial strains. The results indicated that these compounds not only inhibited growth but also showed significant biofilm disruption capabilities .
- Anticancer Properties : In vitro studies on cancer cell lines demonstrated that certain derivatives could significantly reduce cell viability and induce apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents .
属性
IUPAC Name |
5-methyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S4/c1-9-5-6-13(20-9)22(17,18)15-8-12-10(2)16-14(21-12)11-4-3-7-19-11/h3-7,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTBZPQKWUQGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














